molecular formula C14H25NO10 B13856134 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose

Katalognummer: B13856134
Molekulargewicht: 367.35 g/mol
InChI-Schlüssel: YSVYPLBRZMVZJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose is a complex carbohydrate derivative belonging to the class of oligosaccharides. These compounds are composed of 3 to 10 monosaccharide units linked through glycosidic bonds . This specific compound is notable for its unique structure, which includes acetylamino and deoxy groups, as well as alpha-L-galactopyranosyl and beta-D-galactopyranosyl units.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity. These methods are advantageous for large-scale production due to their efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .

Wissenschaftliche Forschungsanwendungen

2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose lies in its specific combination of acetylamino and deoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H25NO10

Molekulargewicht

367.35 g/mol

IUPAC-Name

N-[2,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)

InChI-Schlüssel

YSVYPLBRZMVZJE-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.